molecular formula C9H8BrF3O2 B7975627 2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene

2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7975627
M. Wt: 285.06 g/mol
InChI Key: JXDCUZFIQLKDRS-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4-methoxyphenol with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a methoxy group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity in substitution and coupling reactions. The trifluoroethoxy group also contributes to the compound’s stability and bioactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-6-2-3-8(7(10)4-6)15-5-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDCUZFIQLKDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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